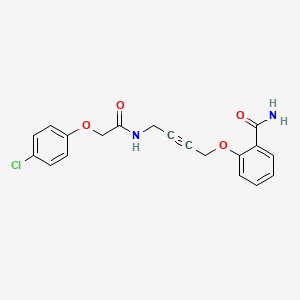![molecular formula C19H15N5O3S B2490840 N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 1797553-47-9](/img/structure/B2490840.png)
N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
Synthesis of such complex molecules typically involves multi-step chemical reactions, starting from simpler building blocks. While specific synthesis pathways for this compound are not directly available in the literature, related compounds have been synthesized through methods involving cyclization reactions, condensation, and functional group transformations. For instance, the synthesis of pyrazole derivatives and their characterization, as well as the exploration of thiadiazole compounds, provides insight into the potential synthetic routes that could be applied to our compound of interest (Kumara et al., 2018).
Molecular Structure Analysis
The molecular structure of compounds similar to our compound of interest has been elucidated using techniques such as X-ray crystallography, providing detailed insights into their crystal and molecular structures. These studies reveal the spatial arrangement of atoms within the molecule and the types of conformational structures they adopt, which are crucial for understanding the chemical reactivity and interactions of the molecule with biological targets (Dani et al., 2013).
Chemical Reactions and Properties
The chemical reactivity of compounds containing pyrazole and thiadiazole units, similar to our compound, is influenced by their functional groups. These compounds participate in various chemical reactions, including nucleophilic substitution, electrophilic addition, and cycloaddition reactions. The presence of these functional groups contributes to the compound's potential biological activity and its interactions with other molecules (Arias et al., 2018).
Physical Properties Analysis
The physical properties of such compounds, including melting point, solubility, and crystallinity, can be inferred from related studies. These properties are vital for determining the compound's stability, formulation potential, and suitability for various applications. Analytical techniques such as thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) provide data on the thermal stability and phase transitions of these compounds (Kaynak et al., 2008).
Aplicaciones Científicas De Investigación
Antibacterial and Antimicrobial Applications
Compounds bearing structural motifs related to the queried compound have shown promising antibacterial activity. For instance, novel analogs incorporating the benzo[d]thiazolyl and pyrazol-5-one units have demonstrated significant antibacterial activity, particularly against strains such as Staphylococcus aureus and Bacillus subtilis, at non-cytotoxic concentrations. These compounds underwent thorough spectral studies and quantitative structure-activity relationship (QSAR) analyses to optimize their antibacterial efficacy (Palkar et al., 2017).
Carbonic Anhydrase Inhibition
Another research direction involves the synthesis of metal complexes with heterocyclic sulfonamide ligands that exhibit potent inhibitory activity against carbonic anhydrase isoenzymes. Such compounds have been synthesized and characterized, showing superior inhibition compared to acetazolamide, a standard inhibitor. This indicates the potential of these compounds in treating conditions associated with dysregulated carbonic anhydrase activity (Büyükkıdan et al., 2013).
Anticancer Activity
Compounds structurally related to the queried chemical have also been investigated for their anticancer properties. For example, novel pyrazole derivatives have been synthesized and characterized, with some showing promise as anticancer agents through mechanisms that may involve interaction with cellular targets to inhibit cancer cell growth (Gomha et al., 2016).
Herbicidal Activity
The synthesis of pyrazole-4-carboxamide derivatives and their evaluation as herbicides demonstrate the potential agricultural applications of compounds within the same chemical family. These studies focus on optimizing substituents to enhance herbicidal activity against a variety of weeds, showing the versatility of these compounds in plant science research (Ohno et al., 2004).
Propiedades
IUPAC Name |
N-[1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)pyrazol-4-yl]-2,1,3-benzothiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N5O3S/c25-19(12-5-6-15-16(7-12)23-28-22-15)21-13-8-20-24(9-13)10-14-11-26-17-3-1-2-4-18(17)27-14/h1-9,14H,10-11H2,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAZPYXMKTYBKBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)CN3C=C(C=N3)NC(=O)C4=CC5=NSN=C5C=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2-Methoxypyridin-4-yl)-4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-2-one](/img/structure/B2490757.png)
![2-amino-6-(1,3-benzodioxol-5-ylmethyl)-7-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2490758.png)
![N-(2,5-dibromophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B2490761.png)
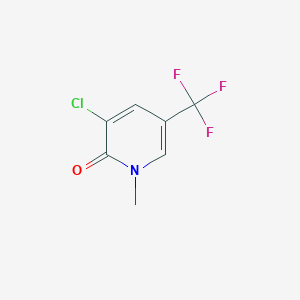
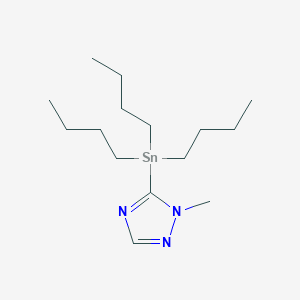
![Methyl 2-(2-(benzo[d][1,3]dioxol-5-yl)acetamido)thiophene-3-carboxylate](/img/structure/B2490765.png)
![(4-ethylphenyl)[7-fluoro-4-(3-methoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2490766.png)
![N-(4-(benzo[d]oxazol-2-yl)phenyl)-4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)benzamide](/img/structure/B2490767.png)
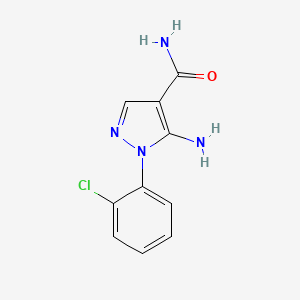
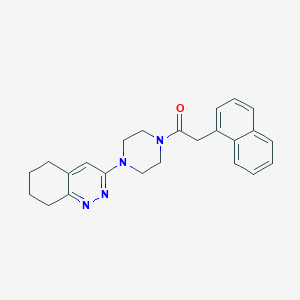
![5-Fluoro-4-methyl-6-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]pyrimidine](/img/structure/B2490772.png)
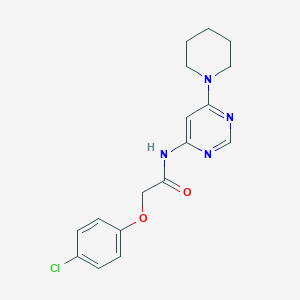
![(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)(cyclopropyl)methanone oxalate](/img/structure/B2490776.png)
